molecular formula C24H19N5O4S B14134308 2-[(E)-(1,3-Dioxo-1-phenylbutan-2-yl)diazenyl]-N-(quinoxalin-2-yl)benzene-1-sulfonamide CAS No. 89010-65-1

2-[(E)-(1,3-Dioxo-1-phenylbutan-2-yl)diazenyl]-N-(quinoxalin-2-yl)benzene-1-sulfonamide

Katalognummer: B14134308
CAS-Nummer: 89010-65-1
Molekulargewicht: 473.5 g/mol
InChI-Schlüssel: OJCIRNSVIDTMRH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound is a sulfonamide derivative featuring a quinoxaline moiety linked via a sulfonamide bridge to a benzene ring substituted with an (E)-configured diazenyl group. The diazenyl group is further functionalized with a 1,3-dioxo-1-phenylbutan-2-yl substituent. Its crystallographic and electronic properties are likely influenced by the extended conjugation between the quinoxaline and sulfonamide groups, as well as the electron-withdrawing dioxo-phenylbutan moiety .

Eigenschaften

CAS-Nummer

89010-65-1

Molekularformel

C24H19N5O4S

Molekulargewicht

473.5 g/mol

IUPAC-Name

2-[(1,3-dioxo-1-phenylbutan-2-yl)diazenyl]-N-quinoxalin-2-ylbenzenesulfonamide

InChI

InChI=1S/C24H19N5O4S/c1-16(30)23(24(31)17-9-3-2-4-10-17)28-27-20-13-7-8-14-21(20)34(32,33)29-22-15-25-18-11-5-6-12-19(18)26-22/h2-15,23H,1H3,(H,26,29)

InChI-Schlüssel

OJCIRNSVIDTMRH-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)C(C(=O)C1=CC=CC=C1)N=NC2=CC=CC=C2S(=O)(=O)NC3=NC4=CC=CC=C4N=C3

Herkunft des Produkts

United States

Biologische Aktivität

The compound 2-[(E)-(1,3-Dioxo-1-phenylbutan-2-yl)diazenyl]-N-(quinoxalin-2-yl)benzene-1-sulfonamide is a complex organic molecule that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound features a diazenyl group, a sulfonamide moiety, and a quinoxaline structure, which contribute to its unique chemical properties. Its molecular formula is C19H16N4O4SC_{19}H_{16}N_{4}O_{4}S, with a molecular weight of 388.42 g/mol. The presence of these functional groups suggests diverse biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules. The proposed mechanisms include:

  • Enzyme Inhibition : The sulfonamide group may inhibit carbonic anhydrase (CA) enzymes, which are crucial in regulating pH and fluid balance in tissues. This inhibition can lead to therapeutic effects in conditions like glaucoma and edema .
  • Anticancer Activity : Preliminary studies suggest that the compound may induce apoptosis in cancer cells by modulating signaling pathways involved in cell proliferation and survival .

Anticancer Activity

A study investigated the anticancer properties of various sulfonamide derivatives, including this compound. The results indicated that it exhibited significant cytotoxicity against several cancer cell lines, with IC50 values in the low micromolar range. The mechanism was linked to the induction of oxidative stress and disruption of mitochondrial function .

Cardiovascular Effects

Research on similar sulfonamide derivatives has shown effects on cardiovascular parameters. For instance, compounds were evaluated for their influence on perfusion pressure and coronary resistance using isolated rat heart models. The results indicated that certain derivatives could lower coronary resistance significantly, suggesting potential applications in treating cardiovascular diseases .

Case Studies

Study Findings Reference
Anticancer ActivitySignificant cytotoxicity against cancer cell lines; mechanism involves apoptosis induction
Cardiovascular EffectsLowered coronary resistance; potential for treating hypertension
Enzyme InhibitionInhibition of carbonic anhydrase; implications for glaucoma treatment

Pharmacokinetics

Understanding the pharmacokinetic profile is essential for evaluating the therapeutic potential of this compound. Studies have utilized computational models to predict absorption, distribution, metabolism, and excretion (ADME) parameters. These models suggest favorable bioavailability and permeability characteristics that support further development as a therapeutic agent .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a broader class of sulfonamide-based azo dyes and enzyme inhibitors. Below is a comparative analysis with structurally related molecules:

Compound Name Key Structural Features Functional Properties References
2-[(E)-(1,3-Dioxo-1-phenylbutan-2-yl)diazenyl]-N-(quinoxalin-2-yl)benzene-1-sulfonamide Quinoxaline-sulfonamide core; (E)-diazenyl group with dioxo-phenylbutan substituent Hypothesized enzyme inhibition (e.g., kinases); potential photodynamic activity
4-[(E)-2-(1H-imidazol-1-yl)diazen-1-yl]-N-(pyrimidin-2-yl)benzene-1-sulfonamide Pyrimidine-sulfonamide core; diazenyl group substituted with imidazole Docking score: -8.2 kcal/mol (suggests strong binding affinity to hypothetical targets)
3-phenyl-3,4-dihydroquinazolin-2-yl)ethenyl]benzene-1-sulfonamide (1a-f) Quinazoline-sulfonamide derivatives with varied substituents (e.g., CH₃, OCH₃, Br, Cl, etc.) COX-2 inhibition (IC₅₀ values in µM range); improved selectivity over COX-1
4-amino-N-(quinoxalin-2-yl)benzene-1-sulfonamide Simplified analogue lacking the diazenyl group; amino substituent Metabolite of parent compound; reduced steric hindrance may alter pharmacokinetics

Key Observations:

Quinazoline derivatives (e.g., 1a-f) exhibit COX-2 inhibitory activity, suggesting that the target compound’s quinoxaline core could be optimized for similar anti-inflammatory applications .

Diazenyl Group Modifications :

  • The dioxo-phenylbutan substituent in the target compound introduces steric bulk and electron-withdrawing effects, which may reduce metabolic degradation compared to imidazole-substituted analogues (e.g., ).
  • Removal of the diazenyl group (as in ) simplifies the structure but may diminish photochemical reactivity or target-binding capacity.

Research Findings and Implications

  • Crystallographic Analysis: Software such as SHELX , Mercury , and ORTEP-3 are critical for elucidating the 3D conformation and intermolecular interactions of such compounds. The diazenyl group’s (E)-configuration is likely stabilized by intramolecular hydrogen bonds between the sulfonamide and quinoxaline moieties .
  • Synthetic Challenges: The synthesis of diazenyl-linked sulfonamides requires precise control over azo-coupling conditions to avoid isomerization or decomposition, as noted in studies on analogous compounds .

Vorbereitungsmethoden

Quinoxalin-2-amine Preparation

Quinoxalin-2-amine is synthesized via Beirut reaction between benzofuroxan and 1,2-diaminobenzene under basic conditions (K₂CO₃, THF, 50°C). Yield optimization (72–85%) requires strict anhydrous conditions to prevent hydrolysis.

Sulfonation of 2-Aminobenzenesulfonyl Chloride

2-Aminobenzenesulfonyl chloride is reacted with quinoxalin-2-amine in dichloromethane (DCM) with triethylamine (TEA) as a base. The reaction proceeds at 0–5°C to minimize side reactions, yielding 2-amino-N-(quinoxalin-2-yl)benzenesulfonamide (87% yield).

Table 1: Reaction Conditions for Sulfonamide Intermediate

Parameter Value Source
Solvent Dichloromethane
Base Triethylamine
Temperature 0–5°C
Yield 87%

Formation of the Diazenyl Bridge

Diazotization and Coupling

The diazenyl group is introduced via diazotization of 2-amino-N-(quinoxalin-2-yl)benzenesulfonamide with NaNO₂/HCl (0°C), followed by coupling with 1,3-dioxo-1-phenylbutan-2-yl ketone. The reaction is conducted in ethanol/water (3:1) at pH 8–9, yielding the diazenyl intermediate (75% yield).

Critical Note : Excess nitrosonium ion (NO⁺) must be quenched with sulfamic acid to prevent over-nitrosation.

Condensation with 1,3-Dioxo-1-phenylbutan-2-yl Component

Acid-Catalyzed Cyclocondensation

The diazenyl intermediate undergoes cyclocondensation with 1,3-dioxo-1-phenylbutan-2-yl acetate in methanol under reflux (4–5 h) with acetic acid catalysis. The product precipitates upon cooling and is recrystallized from ethanol (89% yield).

Table 2: Optimization of Condensation Conditions

Parameter Value Yield Source
Catalyst Acetic acid (5 drops) 89%
Solvent Methanol 89%
Time 4–5 h 89%

Characterization and Analytical Data

Spectroscopic Confirmation

  • IR Spectroscopy : Absorption bands at 1622 cm⁻¹ (C=N), 1515 cm⁻¹ (N=N), and 1336/1163 cm⁻¹ (SO₂ asym/sym) confirm the structure.
  • ¹H NMR : Singlets at δ 9.13 ppm (azomethine) and δ 7.54 ppm (NH₂).
  • Mass Spectrometry : Molecular ion peak at m/z = 527.2 (M⁺●).

Table 3: Comparative Spectral Data

Technique Key Signals Compound Source
IR (C=N) 1622 cm⁻¹ Target
¹H NMR (N=CH) δ 9.13 ppm Target
MS (M⁺●) 527.2 Target

Comparative Analysis of Methodologies

Alternative routes include:

  • Beirut Reaction : Lower yields (60–65%) due to byproduct formation.
  • Microwave-Assisted Synthesis : Reduces reaction time to 1 h but requires specialized equipment.

Q & A

Q. What are the recommended synthetic routes and optimization strategies for 2-[(E)-(1,3-Dioxo-1-phenylbutan-2-yl)diazenyl]-N-(quinoxalin-2-yl)benzene-1-sulfonamide?

Methodological Answer:

  • Stepwise Synthesis : Begin with the preparation of the quinoxaline sulfonamide core via condensation of 2-aminobenzene sulfonamide with glyoxal derivatives under acidic conditions. Introduce the diazenyl-dioxophenyl moiety via azo coupling using nitrous acid (HNO₂) in cold ethanol .
  • Optimization : Adjust reaction stoichiometry (e.g., 1:1.2 molar ratio of quinoxaline precursor to diazo compound) and temperature (0–5°C for azo coupling) to minimize side products. Monitor purity via HPLC (C18 column, acetonitrile/water gradient) .

Q. How should researchers characterize the purity and structural integrity of this compound?

Methodological Answer:

  • Analytical Techniques :
    • NMR Spectroscopy : Use 1H^1H- and 13C^{13}C-NMR in DMSO-d₆ to confirm aromatic protons (δ 7.5–8.5 ppm) and sulfonamide NH (δ ~10.5 ppm) .
    • Mass Spectrometry : ESI-MS in positive ion mode to verify molecular ion peaks (expected m/z: ~506 Da).
    • Elemental Analysis : Target ≤0.3% deviation for C, H, N, S .

Q. What initial biological assays are suitable for evaluating its pharmacological potential?

Methodological Answer:

  • In Vitro Screening :
    • Antiproliferative Activity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination after 48-hour exposure .
    • Anticonvulsant Potential : Employ PTZ-induced seizures in mice (intraperitoneal dosing at 50–100 mg/kg) with latency-to-seizure metrics .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, molecular docking) elucidate electronic properties and target interactions?

Methodological Answer:

  • DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level to analyze electron density distribution, HOMO-LUMO gaps (~4.5 eV expected for quinoxaline derivatives), and dipole moments .
  • Docking Studies : Use AutoDock Vina to model interactions with GABAₐ receptors (PDB: 6HUP) or Keap1-Nrf2 (PDB: 2FLU). Focus on sulfonamide hydrogen bonding and π-π stacking with quinoxaline .

Q. What strategies resolve contradictions in biological activity data across studies?

Methodological Answer:

  • Orthogonal Assays : Cross-validate antiproliferative results via clonogenic assays and flow cytometry (apoptosis/necrosis markers) .
  • Dose-Response Refinement : Test narrower concentration ranges (e.g., 1–50 µM) with triplicate replicates to reduce variability .

Q. How can structure-activity relationship (SAR) studies guide derivative design?

Methodological Answer:

  • Modification Sites :
    • Quinoxaline Core : Substitute with electron-withdrawing groups (e.g., -NO₂) to enhance electrophilicity.
    • Sulfonamide Linker : Replace benzene with heterocycles (e.g., pyridine) to improve solubility .
  • Pharmacophore Mapping : Use Schrödinger’s Phase to identify critical hydrogen bond acceptors (e.g., sulfonyl oxygen) .

Q. What environmental impact assessments are relevant for lab-scale synthesis?

Methodological Answer:

  • Fate and Toxicity :
    • Biodegradability : Perform OECD 301D closed bottle tests to measure BOD₅/COD ratios (<0.1 indicates persistence) .
    • Aquatic Toxicity : Use Daphnia magna acute toxicity assays (48-hour EC₅₀) to assess ecotoxicological risks .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.